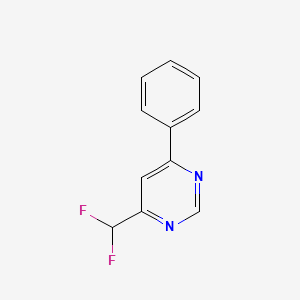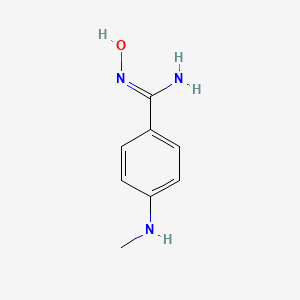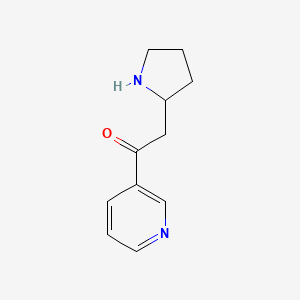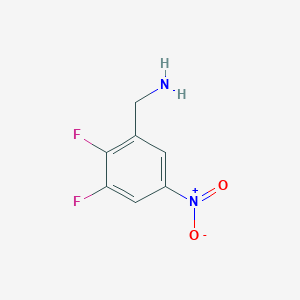
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a piperidinyl group, and a propanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The piperidin-3-ylamine is first protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the ester: The protected amine is then reacted with methyl 2-bromo-3-oxopropanoate under basic conditions to form the ester linkage.
Hydrogenation: The benzyloxycarbonyl group is removed via hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol or alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)butanoate
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)pentanoate
Uniqueness
The uniqueness of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are crucial.
Eigenschaften
Molekularformel |
C17H25ClN2O4 |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
methyl (2S)-2-(phenylmethoxycarbonylamino)-3-piperidin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-22-16(20)15(10-14-8-5-9-18-11-14)19-17(21)23-12-13-6-3-2-4-7-13;/h2-4,6-7,14-15,18H,5,8-12H2,1H3,(H,19,21);1H/t14?,15-;/m0./s1 |
InChI-Schlüssel |
GOFUNTYRIMUUND-SCYKNNLXSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1CCCNC1)NC(=O)OCC2=CC=CC=C2.Cl |
Kanonische SMILES |
COC(=O)C(CC1CCCNC1)NC(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)

![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)





![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)

![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)

